molecular formula C17H11N3O6 B2761283 N'-(4-nitrobenzoyl)-2-oxochromene-3-carbohydrazide CAS No. 142818-70-0

N'-(4-nitrobenzoyl)-2-oxochromene-3-carbohydrazide

Cat. No. B2761283
M. Wt: 353.29
InChI Key: YOWLXNCGWYSMSX-UHFFFAOYSA-N
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Description

“N’-(4-nitrobenzoyl)-2-oxochromene-3-carbohydrazide” is a complex organic compound. It likely contains a 2-oxochromene-3-carbohydrazide core structure, which is a type of heterocyclic compound, and a 4-nitrobenzoyl group .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through condensation reactions or substitution reactions .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The 4-nitrobenzoyl group would likely contribute to the electron-withdrawing nature of the compound .


Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by the presence of the nitro group and the carbohydrazide group. These groups are often involved in various chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Nitrobenzoyl compounds are typically solid at room temperature and have relatively high melting points .

Scientific Research Applications

Synthetic Chemistry Applications

  • Green Synthesis of Functional Molecules : A study by Zhu et al. (2015) demonstrated an eco-friendly method for synthesizing 2-aryl-1,3,4-oxadiazoles using hydrazides and highly reactive compounds. This method is notable for its high yields, simplicity, and use of water as a reaction medium, aligning with green chemistry principles (Zhu, Zou, Shao, & Li, 2015).

  • Antimicrobial Compound Synthesis : Research by Mutchu et al. (2018) involved the synthesis of 2-(5-methyl-2-nitrophenyl)-5-(substituted)-1,3,4-oxadiazoles and thiadiazoles, showing significant cytotoxic and antibacterial properties (Mutchu, Kotra, Onteddu, Boddapati, & Bollikolla, 2018).

Biological Studies

Material Science

  • Photolabile Groups in Polymer Chemistry : Zhao et al. (2012) explored the use of o-nitrobenzyl groups in polymer and materials science, highlighting their application in photodegradable hydrogels, thin film patterning, and self-assembled monolayers (Zhao, Sterner, Coughlin, & Théato, 2012).

  • Hydrazide-Based Gelator for Ion Detection : Bai et al. (2014) synthesized a 4-nitrobenzohydrazide derivative capable of forming stable gels in organic solvents and utilized it for the 'naked eye' detection of fluoride ions (Bai, Ma, Wei, Song, Wang, & Li, 2014).

  • Liquid Crystals from Dihydrazide Derivatives : Research by Pang, Wang, and Li (2005) focused on the synthesis of dissymmetrical dihydrazide derivatives that exhibit smectic A1 phase and are influenced by lateral intermolecular hydrogen bonding (Pang, Wang, & Li, 2005).

Safety And Hazards

Like many organic compounds, this compound could potentially be hazardous. It’s important to handle it with care, using appropriate personal protective equipment .

Future Directions

Research into nitrobenzoyl compounds and carbohydrazides could potentially lead to the development of new pharmaceuticals or other useful compounds .

properties

IUPAC Name

N'-(4-nitrobenzoyl)-2-oxochromene-3-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11N3O6/c21-15(10-5-7-12(8-6-10)20(24)25)18-19-16(22)13-9-11-3-1-2-4-14(11)26-17(13)23/h1-9H,(H,18,21)(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOWLXNCGWYSMSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NNC(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-(4-nitrobenzoyl)-2-oxochromene-3-carbohydrazide

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